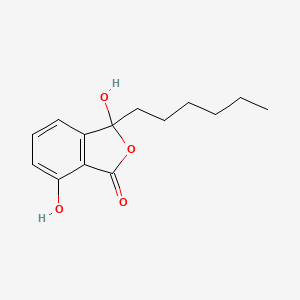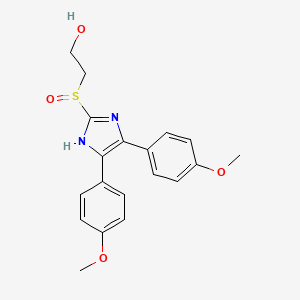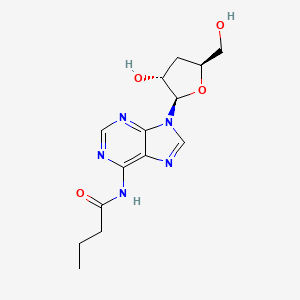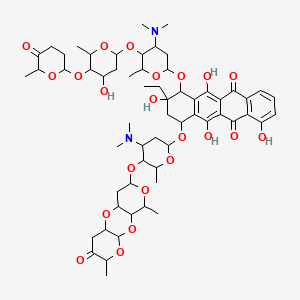
4-(1,3-苯并噻唑-2-基)-2-甲基苯胺
描述
4-(1,3-Benzothiazol-2-yl)-2-methylaniline, also known as 4-BTMA, is an organic compound that belongs to the class of benzothiazoles. It is a colorless solid with a molecular weight of 179.22 g/mol and a melting point of 131-132 °C. 4-BTMA is a versatile compound that has a range of applications in scientific research, such as in the synthesis of pharmaceuticals and agrochemicals, as well as in the study of biochemical and physiological effects.
科学研究应用
Structural Studies
The compound has been used in structural studies, particularly in the study of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . These studies have included single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . The compound’s structure has been found to be influenced by several face-to-face, offset π···π interactions and N–H (hydrazonyl)···O (sulfonate) bonds .
Optical Materials
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which include “4-(1,3-Benzothiazol-2-yl)-2-methylaniline”, have been studied as potential optical materials . These materials have potential applications in various optical devices due to their unique optical properties .
Biological Potential
The compound has also been studied for its biological potential . This includes potential applications in the development of new drugs and treatments for various diseases .
Anti-tubercular Compounds
Benzothiazole based compounds, including “4-(1,3-Benzothiazol-2-yl)-2-methylaniline”, have been synthesized and studied for their anti-tubercular activity . These compounds have shown promising results against M. tuberculosis .
Synthesis Pathways
The compound has been used in various synthesis pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These synthesis pathways have potential applications in the development of new drugs and other chemical compounds .
Antidiabetic Activity
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which include “4-(1,3-Benzothiazol-2-yl)-2-methylaniline”, have been synthesized and evaluated for their in vivo antidiabetic activity . These compounds have been tested in a noninsulin-dependent diabetes mellitus rat model and have also been evaluated for 11-HSD1 and PTP-1B enzymes .
作用机制
Target of Action
Similar compounds have been found to interact with targets such asProthrombin and the Aryl hydrocarbon receptor . These targets play crucial roles in blood coagulation and regulation of gene expression, respectively.
Mode of Action
It’s worth noting that similar compounds have shown an unusual binding mode to the hinge region via a water molecule . This suggests that 4-(1,3-Benzothiazol-2-yl)-2-methylaniline may also interact with its targets in a unique manner, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, including those involved in antimicrobial activity .
Pharmacokinetics
Similar compounds have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These properties significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that 4-(1,3-Benzothiazol-2-yl)-2-methylaniline may also have potential antimicrobial effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline. For instance, the fluorescence quantum yield of similar compounds can be precisely tuned, which is vital for countless applications of fluorophores . This suggests that environmental factors such as light and temperature could potentially influence the action and stability of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline.
属性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBCUMFOZBUJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327656 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178804-04-1 | |
| Record name | 4-(2-Benzothiazolyl)-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178804-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 674495 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178804041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the interaction between 4-(1,3-Benzothiazol-2-yl)-2-methylaniline and transthyretin?
A1: The research paper focuses on determining the crystallographic structure of transthyretin when bound to 4-(1,3-Benzothiazol-2-yl)-2-methylaniline []. This provides insights into the binding mode and interactions between the small molecule and the protein. Understanding this interaction is crucial for researchers exploring the potential of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline and related compounds as therapeutic agents targeting transthyretin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



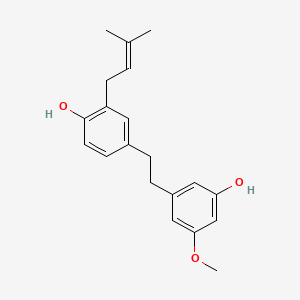

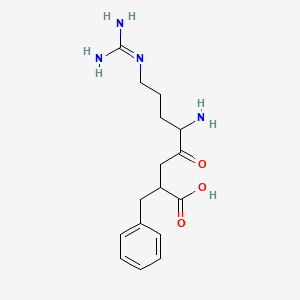

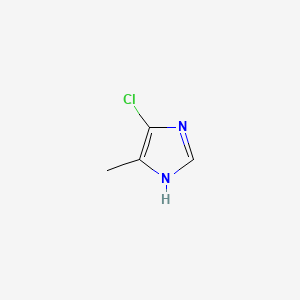
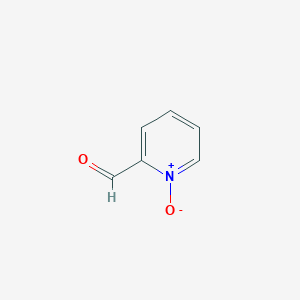
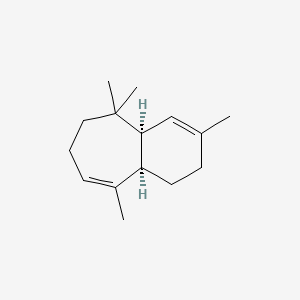
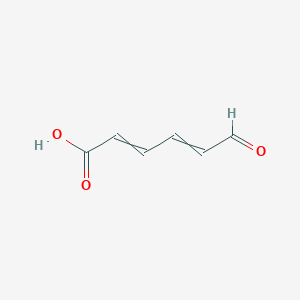
![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)

